N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride
CAS No.:
Cat. No.: VC17705061
Molecular Formula: C7H15ClN2O2S
Molecular Weight: 226.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O2S |
|---|---|
| Molecular Weight | 226.73 g/mol |
| IUPAC Name | N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride |
| Standard InChI | InChI=1S/C7H15ClN2O2S/c1-9-5-3-4-7(9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3 |
| Standard InChI Key | XUXKBOCXLZLULG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1CN(C)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride features a pyrrolidine ring substituted with a methyl group at the 1-position and a sulfamoyl chloride moiety at the 2-position. The sulfamoyl group () is bonded to the pyrrolidine nitrogen via a methylene bridge (), creating a sterically hindered environment that influences reactivity . The compound’s stereochemistry remains unspecified in available literature, though related analogs with (2S,4S)-configured pyrrolidine rings highlight the importance of stereoselective synthesis in modulating biological activity .
The canonical SMILES representation () and InChIKey () confirm its structural uniqueness . Computational models reveal a cis-amide conformation, contributing to its strong dipole moment and hydrogen-bonding capacity, traits shared with solvents like N-methyl-2-pyrrolidone (NMP) .
Physicochemical Characteristics
While experimental data on melting and boiling points are unavailable, the compound’s solubility can be inferred from its structure. The polar sulfamoyl chloride group enhances solubility in aprotic solvents such as dichloromethane and dimethylformamide, whereas the hydrophobic pyrrolidine ring may limit aqueous solubility . Its density and refractive index remain uncharacterized, necessitating further experimental validation.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves reacting -methyl--(1-methylpyrrolidin-2-yl)methylamine with chlorosulfonic acid () or sulfuryl chloride () under controlled conditions . The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic sulfur in the sulfonating agent, forming the sulfamoyl chloride linkage.
Key Reaction Conditions:
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Temperature: Maintained between 0–5°C to minimize side reactions (e.g., over-sulfonation).
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Solvent: Anhydrous toluene or dichloromethane ensures compatibility with moisture-sensitive reagents .
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Stoichiometry: A 1:1 molar ratio of amine to sulfonating agent optimizes yield.
Yield and Purification
Crude product yields typically range from 60–75%, with purification achieved via silica gel chromatography using ethyl acetate/heptane gradients . Recrystallization from dichloromethane-hexane mixtures further enhances purity . Challenges include the compound’s sensitivity to hydrolysis, necessitating inert atmospheres and anhydrous conditions during handling .
Biological Activity and Mechanisms
Antibacterial Properties
As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis . By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, depriving bacteria of tetrahydrofolate—a cofactor essential for nucleotide synthesis. Preliminary studies suggest efficacy against Gram-positive pathogens, though resistance mechanisms (e.g., altered DHPS substrate specificity) may limit utility .
Pharmacokinetic Considerations
Applications in Medicinal Chemistry
Intermediate for Antibacterial Agents
The compound serves as a versatile intermediate for synthesizing sulfonamide-based antibiotics. Nucleophilic substitution of the chloride with amines or alcohols generates sulfonamides with tailored bacterial targets . For example, coupling with β-lactam scaffolds has yielded hybrids active against methicillin-resistant Staphylococcus aureus (MRSA) .
Exploration in Antiviral Therapies
Structural analogs, such as AV5027 (a cyclohexene-carboxylic acid derivative), demonstrate neuraminidase inhibitory activity against influenza viruses, suggesting potential repurposing avenues . Modifications to the pyrrolidine ring’s substituents could optimize binding to viral enzymes.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitutions
The sulfamoyl chloride’s electrophilic chlorine undergoes displacement with nucleophiles like amines, alcohols, and thiols. For instance, reaction with benzylamine produces -methyl--[(1-methylpyrrolidin-2-yl)methyl]sulfonamide, a stable sulfonamide derivative .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms pyrrolidine-fused sultams, which exhibit enhanced metabolic stability in preclinical models .
Future Directions and Research Gaps
Addressing Antibiotic Resistance
Structural modifications to the pyrrolidine ring (e.g., introducing fluorine atoms) may circumvent DHPS mutations in resistant strains . Computational docking studies could identify analogs with higher enzyme affinity.
Expanding Therapeutic Indications
Exploration into antifungal, anticancer, or anti-inflammatory applications remains untapped. The compound’s ability to modulate P2Y1 receptor internalization hints at potential in cardiovascular diseases .
Green Chemistry Approaches
Developing solvent-free or catalytic synthesis methods could reduce environmental impact. Enzymatic sulfonation using sulfotransferases presents a promising avenue .
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